- Palladium-Catalyzed Alkylation with Alkyl Halides by C(sp3)-H Activation, Angewandte Chemie, 2017, 56(40), 12288-12291

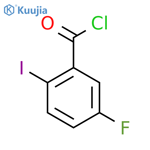

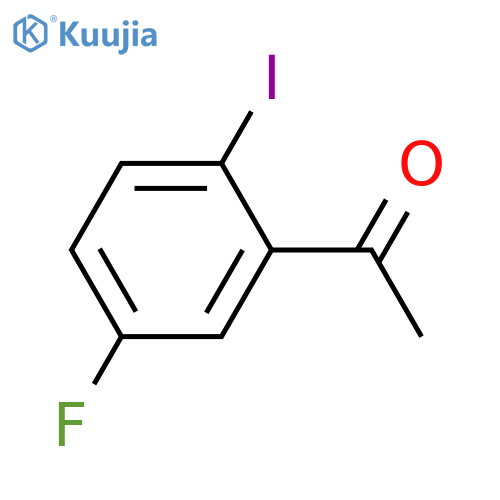

Cas no 914225-70-0 (1-(5-fluoro-2-iodophenyl)ethan-1-one)

914225-70-0 structure

Nome del prodotto:1-(5-fluoro-2-iodophenyl)ethan-1-one

Numero CAS:914225-70-0

MF:C8H6FIO

MW:264.035518169403

MDL:MFCD09033159

CID:830462

PubChem ID:29934881

1-(5-fluoro-2-iodophenyl)ethan-1-one Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-(5-Fluoro-2-iodophenyl)ethanone

- 5-Fluoro-2-iodoacetophenone

- 2'-Iodo-5'-fluoroacetophenone

- 5'-fluoro-2'-Iodoacetophenone

- C8H6FIO

- 2'-HYDROXYNONANOPHENONE,LIGHT BROWN OIL

- TD1027

- 1-(5-FLUORO-2-IODOPHENYL)ETHAN-1-ONE

- 1-(5-fluoro-2-iodo-phenyl)-ethanone

- AK136027

- 5 -fluoro-2 -Iodoacetophenone

- 1-(5-fluoro-2-iodo-phenyl)ethanone

- PubChem15742

- NRLSRIONJVBZDT-UHFFFAOYSA-N

- BCP07101

- AS04405

- FCH1390613

- YF10071

- LS10113

- CM11201

- SY0

- 1-(5-Fluoro-2-iodophenyl)ethanone (ACI)

- J-517506

- CS-0028281

- 5 inverted exclamation mark -Fluoro-2 inverted exclamation mark -iodoacetophenone

- AC-28676

- 914225-70-0

- GS-6032

- MFCD09033159

- AKOS015951067

- DB-079023

- SCHEMBL2584947

- SY078739

- DTXSID90652294

- 1-(5-Fluoro-2-iodophenyl)ethanone;2'-Iodo-5'-fluoroacetophenone

- 1-(5-fluoro-2-iodophenyl)ethan-1-one

-

- MDL: MFCD09033159

- Inchi: 1S/C8H6FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3

- Chiave InChI: NRLSRIONJVBZDT-UHFFFAOYSA-N

- Sorrisi: O=C(C)C1C(I)=CC=C(F)C=1

Proprietà calcolate

- Massa esatta: 263.94474g/mol

- Carica superficiale: 0

- XLogP3: 2.4

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta legami ruotabili: 1

- Massa monoisotopica: 263.94474g/mol

- Massa monoisotopica: 263.94474g/mol

- Superficie polare topologica: 17.1Ų

- Conta atomi pesanti: 11

- Complessità: 160

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

- Densità: 1.793

- Punto di ebollizione: 269.5℃ at 760 mmHg

- Punto di infiammabilità: 269.5 °C at 760 mmHg

- Coefficiente di ripartizione dell'acqua: Slightly soluble in water.

- PSA: 17.07000

- LogP: 2.63290

- Sensibilità: Light Sensitive

1-(5-fluoro-2-iodophenyl)ethan-1-one Informazioni sulla sicurezza

1-(5-fluoro-2-iodophenyl)ethan-1-one Dati doganali

- CODICE SA:2914700090

- Dati doganali:

Codice doganale cinese:

2914700090Panoramica:

2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

Riassunto:

SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%

1-(5-fluoro-2-iodophenyl)ethan-1-one Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66475-250mg |

5'-Fluoro-2'-iodoacetophenone, 97% |

914225-70-0 | 97% | 250mg |

¥734.00 | 2023-03-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067017-1g |

1-(5-Fluoro-2-iodophenyl)ethanone |

914225-70-0 | 98% | 1g |

¥45 | 2023-02-17 | |

| Chemenu | CM255738-25g |

1-(5-Fluoro-2-iodophenyl)ethanone |

914225-70-0 | 95+% | 25g |

$299 | 2022-05-27 | |

| Ambeed | A151174-5g |

1-(5-Fluoro-2-iodophenyl)ethanone |

914225-70-0 | 98% | 5g |

$17.0 | 2025-02-28 | |

| Apollo Scientific | PC48743-10g |

5'-Fluoro-2'-iodoacetophenone |

914225-70-0 | 98% | 10g |

£55.00 | 2023-09-01 | |

| Ambeed | A151174-100g |

1-(5-Fluoro-2-iodophenyl)ethanone |

914225-70-0 | 98% | 100g |

$160.0 | 2025-02-28 | |

| eNovation Chemicals LLC | K38788-50g |

5'-Fluoro-2'-iodoacetophenone |

914225-70-0 | 98% | 50g |

$1000 | 2024-05-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F195796-25g |

1-(5-fluoro-2-iodophenyl)ethan-1-one |

914225-70-0 | 98% | 25g |

¥587.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F195796-10g |

5'-Fluoro-2'-iodoacetophenone |

914225-70-0 | 98% | 10g |

¥389.00 | 2021-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBBY010-10G |

1-(5-fluoro-2-iodophenyl)ethan-1-one |

914225-70-0 | 97% | 10g |

¥ 1,023.00 | 2023-04-13 |

1-(5-fluoro-2-iodophenyl)ethan-1-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; 45 min, 0 °C

1.2 Solvents: Acetonitrile ; 0 °C → rt; 3 h, rt

1.3 Reagents: Lithium chloride Solvents: Dimethylformamide , Water ; 4 h, 100 °C

1.2 Solvents: Acetonitrile ; 0 °C → rt; 3 h, rt

1.3 Reagents: Lithium chloride Solvents: Dimethylformamide , Water ; 4 h, 100 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles, Organic Letters, 2021, 23(9), 3646-3651

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 2 h, rt

2.1 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; 45 min, 0 °C

2.2 Solvents: Acetonitrile ; 0 °C → rt; 3 h, rt

2.3 Reagents: Lithium chloride Solvents: Dimethylformamide , Water ; 4 h, 100 °C

2.1 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; 45 min, 0 °C

2.2 Solvents: Acetonitrile ; 0 °C → rt; 3 h, rt

2.3 Reagents: Lithium chloride Solvents: Dimethylformamide , Water ; 4 h, 100 °C

Riferimento

- Palladium-Catalyzed Alkylation with Alkyl Halides by C(sp3)-H Activation, Angewandte Chemie, 2017, 56(40), 12288-12291

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Acetic acid , Sulfuric acid , Potassium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C; 1 h, 0 °C → rt; rt → 0 °C

1.2 Reagents: Potassium iodide Solvents: Water ; 30 min, 0 °C; 1 h, 0 °C → rt

1.2 Reagents: Potassium iodide Solvents: Water ; 30 min, 0 °C; 1 h, 0 °C → rt

Riferimento

- Copper-catalyzed ligand-free amidation of aryl iodides and amino acid amides to synthesize C3-(Z)-1H-benzo[e][1,4]diazepin-2(3H)-ones, Molecular Diversity, 2015, 19(4), 695-701

Metodo di produzione 5

Condizioni di reazione

1.1 Solvents: Diethyl ether ; rt; reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt → reflux; cooled

1.3 Reagents: Sodium bicarbonate Solvents: Water

2.1 Reagents: Acetic acid , Sulfuric acid , Potassium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C; 1 h, 0 °C → rt; rt → 0 °C

2.2 Reagents: Potassium iodide Solvents: Water ; 30 min, 0 °C; 1 h, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt → reflux; cooled

1.3 Reagents: Sodium bicarbonate Solvents: Water

2.1 Reagents: Acetic acid , Sulfuric acid , Potassium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C; 1 h, 0 °C → rt; rt → 0 °C

2.2 Reagents: Potassium iodide Solvents: Water ; 30 min, 0 °C; 1 h, 0 °C → rt

Riferimento

- Copper-catalyzed ligand-free amidation of aryl iodides and amino acid amides to synthesize C3-(Z)-1H-benzo[e][1,4]diazepin-2(3H)-ones, Molecular Diversity, 2015, 19(4), 695-701

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 2 h, rt

1.2 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; 45 min, 0 °C

1.3 Solvents: Acetonitrile ; 0 °C → rt; 3 h, rt

1.4 Reagents: Lithium chloride Solvents: Dimethylformamide , Water ; 4 h, 100 °C

1.2 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; 45 min, 0 °C

1.3 Solvents: Acetonitrile ; 0 °C → rt; 3 h, rt

1.4 Reagents: Lithium chloride Solvents: Dimethylformamide , Water ; 4 h, 100 °C

Riferimento

- Palladium-Catalyzed Alkylation with Alkyl Halides by C(sp3)-H Activation, Angewandte Chemie, 2017, 56(40), 12288-12291

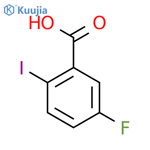

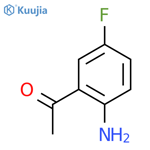

1-(5-fluoro-2-iodophenyl)ethan-1-one Raw materials

- 5-Fluoro-2-iodobenzoic acid

- Dimethyl malonate

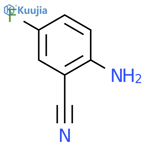

- 1-(2-amino-5-fluoro-phenyl)ethanone

- 2-Amino-5-fluorobenzonitrile

- Benzoyl chloride, 5-fluoro-2-iodo-

1-(5-fluoro-2-iodophenyl)ethan-1-one Preparation Products

1-(5-fluoro-2-iodophenyl)ethan-1-one Letteratura correlata

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

914225-70-0 (1-(5-fluoro-2-iodophenyl)ethan-1-one) Prodotti correlati

- 342-24-5(2-Fluorobenzophenone)

- 347-84-2(1-(4-fluorophenyl)-2-phenylethan-1-one)

- 369-33-5(1-(3,4-difluorophenyl)ethan-1-one)

- 364-83-0(2,4-Difluoroacetophenone)

- 403-42-9(4-fluoroacetophenone)

- 342-25-6(2,4’-Difluorobenzophenone)

- 345-83-5(4-Fluorobenzophenone)

- 345-92-6(4,4'-Difluorobenzophenone)

- 369-43-7(2-amino-1-(4-fluorophenyl)ethanone)

- 445-27-2(2'-Fluoroacetophenone)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:914225-70-0)2'-Iodo-5'-fluoroacetophenone

Purezza:99%

Quantità:200KG

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:914225-70-0)1-(5-fluoro-2-iodophenyl)ethan-1-one

Purezza:99%

Quantità:500g

Prezzo ($):737.0